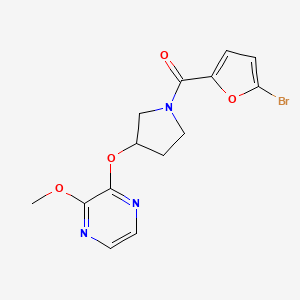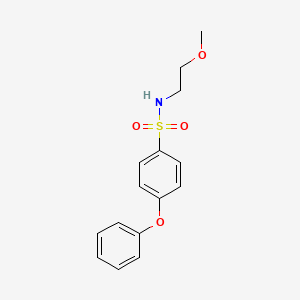
1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea is an organic compound that belongs to the class of urea derivatives It features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a methoxypropyl group attached to the urea functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then treated with an isocyanate to yield the desired urea derivative. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Key parameters include:
- High-purity starting materials
- Precise control of reaction temperature and time
- Efficient purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: The urea functionality can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium iodide in acetone or amines in the presence of a base.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid
Reduction: 1-(1H-indol-3-yl)-3-(3-methoxypropyl)amine
Substitution: 1-(1H-indol-3-yl)-3-(3-halopropyl)urea, 1-(1H-indol-3-yl)-3-(3-aminopropyl)urea
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea functionality can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea can be compared with other indole-based urea derivatives, such as:
- 1-(1H-indol-3-yl)-3-(2-methoxyethyl)urea
- 1-(1H-indol-3-yl)-3-(4-methoxybutyl)urea
- 1-(1H-indol-3-yl)-3-(3-ethoxypropyl)urea
These compounds share similar structural features but differ in the length and nature of the alkoxy group attached to the urea functionality
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)16-12-9-15-11-6-3-2-5-10(11)12/h2-3,5-6,9,15H,4,7-8H2,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXFDKIFFXWGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2924064.png)


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2924068.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2924069.png)
![2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide](/img/structure/B2924070.png)
![1-(cyclohexanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2924072.png)
![Methyl 4-[(5-chloropyrazin-2-yl)methyl]-7-fluoro-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2924073.png)
![N-(4-butylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924074.png)
![Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2924077.png)
![(2S)-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2924078.png)
![1-[(4-Methylphenyl)methyl]-4-(2-phenylethenesulfonyl)piperazine](/img/structure/B2924079.png)
![methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2924081.png)
![2-bromo-5-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2924082.png)
